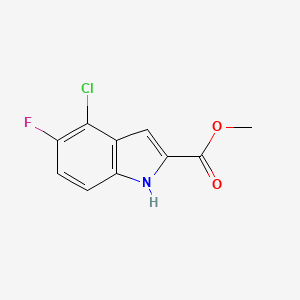Methyl 4-Chloro-5-fluoro-1H-indole-2-carboxylate
CAS No.:
Cat. No.: VC18339924
Molecular Formula: C10H7ClFNO2
Molecular Weight: 227.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H7ClFNO2 |
|---|---|
| Molecular Weight | 227.62 g/mol |
| IUPAC Name | methyl 4-chloro-5-fluoro-1H-indole-2-carboxylate |
| Standard InChI | InChI=1S/C10H7ClFNO2/c1-15-10(14)8-4-5-7(13-8)3-2-6(12)9(5)11/h2-4,13H,1H3 |
| Standard InChI Key | REXSHWFACLHVDH-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC2=C(N1)C=CC(=C2Cl)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The indole core of Methyl 4-Chloro-5-fluoro-1H-indole-2-carboxylate consists of a bicyclic structure featuring a benzene ring fused to a pyrrole ring. Substituents at the 4- and 5-positions introduce halogen atoms (Cl and F), while the 2-position hosts a methyl ester group. The IUPAC name, methyl 4-chloro-5-fluoro-1H-indole-2-carboxylate, reflects this substitution pattern. Key structural descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 227.62 g/mol |
| SMILES Notation | COC(=O)C1=CC2=C(N1)C=C(C(=C2)Cl)F |
| InChI Key | ZDXBWSKTLNCEQM-UHFFFAOYSA-N |
The presence of electronegative halogens and an electron-withdrawing ester group influences the compound’s reactivity, particularly in electrophilic substitution reactions .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of Methyl 4-Chloro-5-fluoro-1H-indole-2-carboxylate likely follows multi-step routes analogous to those used for structurally similar indoles. A robust methodology reported for Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate involves :
-
Boc Protection: Starting with 4-chloro-3-fluoroaniline, Boc (tert-butoxycarbonyl) protection safeguards the amine group.
-
Regioselective Iodination: Introduction of iodine at C-2 using N-iodosuccinimide (NIS) under controlled conditions.
-
Cyclization: Deprotection of the Boc group followed by palladium-catalyzed cyclization to form the indole core.
-
Esterification: Reaction with methanol in the presence of acid catalysts to yield the methyl ester.
Reaction Optimization
Key parameters influencing synthesis efficiency include:
-
Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates in cyclization steps.
-
Catalysts: Palladium complexes (e.g., Pd(PPh₃)₄) facilitate cross-coupling reactions, while Lewis acids (e.g., ZnCl₂) aid esterification .
-
Temperature: Cyclization typically proceeds at 80–100°C to balance kinetic and thermodynamic control .
Physicochemical Properties
Stability and Solubility
The compound’s stability is contingent on storage conditions, with recommendations for inert atmospheres and low temperatures to prevent hydrolysis of the ester group. Solubility profiles inferred from analogs suggest:
-
High solubility in dimethyl sulfoxide (DMSO) and dichloromethane.
-
Moderate solubility in ethanol and methanol.
-
Low solubility in water due to hydrophobic indole and ester moieties .
Thermal Properties
While experimental melting/boiling points are unavailable, thermogravimetric analysis (TGA) of similar indole esters indicates decomposition temperatures above 200°C, consistent with aromatic stability .
Biological Activities and Mechanisms
Anticancer Activity
Chloro-fluoro indoles interfere with tubulin polymerization and DNA topoisomerase activity. Molecular docking studies suggest that the ester group enhances hydrogen bonding with residues in the colchicine binding site, inducing apoptosis in cancer cells .
Antimicrobial Effects
Fluorine’s electronegativity augments membrane permeability, enabling disruption of bacterial cell walls. Preliminary assays on related compounds show MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.
Applications in Pharmaceutical Development
Drug Intermediate Utility
Methyl 4-Chloro-5-fluoro-1H-indole-2-carboxylate’s versatility as a building block is evident in its role in synthesizing:
-
Kinase Inhibitors: Modifications at the 2-position yield compounds targeting EGFR and VEGFR pathways.
-
Antidepressants: Ester hydrolysis to carboxylic acids enables CNS penetration for serotonin receptor modulation .
Structure-Activity Relationship (SAR) Insights
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume